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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422

An In-depth Technical Guide to the Chemical Properties of 3-Methylazetidine-1-sulfonamide

Introduction

3-Methylazetidine-1-sulfonamide is a functionalized, four-membered heterocyclic compound
that holds significant promise as a versatile building block in modern medicinal chemistry. The
azetidine ring, a saturated heterocycle containing a nitrogen atom, is a "privileged" scaffold in
drug discovery due to its ability to impart favorable physicochemical properties such as
improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[1][2]
[3] The incorporation of a methyl group at the 3-position introduces a chiral center and a
specific steric profile, while the N-sulfonamide moiety acts as a key functional handle,
influencing the electronic properties of the ring and providing a site for further chemical
modification.

This technical guide provides a comprehensive overview of the core chemical properties of 3-
Methylazetidine-1-sulfonamide, designed for researchers, scientists, and drug development
professionals. We will delve into its physicochemical characteristics, plausible synthetic routes
with detailed experimental rationale, expected spectral signatures for structural verification, key
reactivity patterns, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental properties of 3-Methylazetidine-1-sulfonamide are summarized below.
These data are critical for its handling, storage, and application in synthetic chemistry
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workflows.

Property Value Source(s)
CAS Number 1418112-83-0 [4]
Molecular Formula C4H10N202S [4]
Molecular Weight 150.20 g/mol [4]
Physical Form Solid or liquid

Purity (Typical) >97% [5]

IUPAC Name 3-methylazetidine-1- 4]

sulfonamide

AVSGFRVSZZIUNB-
InChl Key [4]
UHFFFAOYSA-N

Canonical SMILES CCI1CN(C1)S(=0O)(=O)N [4]
Topological Polar Surface Area  71.8 A2 [4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]

N Sealed in a dry environment at
Storage Conditions
room temperature.

Structural Diagram

The chemical structure of 3-Methylazetidine-1-sulfonamide, highlighting the strained four-
membered ring and the key functional groups.

Caption: Structure of 3-Methylazetidine-1-sulfonamide.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 3-Methylazetidine-1-sulfonamide is not
prominently documented, a logical and robust synthetic strategy can be designed based on
established methodologies for constructing N-sulfonylated azetidines.[6][7][8] The most direct
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approach involves a two-step sequence: the synthesis of the 3-methylazetidine precursor,
followed by its reaction with a suitable sulfonamide source.

Proposed Synthetic Workflow

Step 2: N-Sulfonylation

Step 1: 3-Methylazetidine Synthesis !
ing Formation P e ine TP
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Click to download full resolution via product page

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: A Representative Synthesis

Part 1: Synthesis of 3-Methylazetidine Hydrochloride (Adapted from established azetidine
syntheses[9][10])

e Ring Formation: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as
butanol, add potassium carbonate (2.0 eq) and a catalytic amount of water. Heat the mixture

to reflux.

e Add 1-bromo-3-chloro-2-methylpropane (1.1 eq) dropwise over 1 hour. Maintain reflux for 12-
18 hours, monitoring the reaction by TLC or GC-MS.
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o Causality:Benzhydrylamine serves as a bulky protecting group for the nitrogen, preventing
over-alkylation and facilitating the initial cyclization. The base is crucial for scavenging the
HBr and HCI generated during the double SN2 reaction. Water can promote the reaction
by aiding the dissolution of the inorganic base.[9]

» Work-up and Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate
the filtrate under reduced pressure to yield crude N-benzhydryl-3-methylazetidine.

» Deprotection: Dissolve the crude intermediate in methanol and add hydrochloric acid (1.1
eq). Add a catalytic amount of 10% Palladium on carbon (Pd/C).

o Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at 40-50°C until
hydrogen uptake ceases.

o Causality:Hydrogenolysis is a standard and clean method for cleaving benzyl-type
protecting groups. The acidic conditions ensure the product is protonated and stable as its
hydrochloride salt, which is typically a crystalline solid that is easier to isolate and purify
than the volatile free base.

o Final Isolation: Filter the reaction mixture through celite to remove the catalyst and
concentrate the filtrate to obtain 3-methylazetidine hydrochloride as a solid.

Part 2: Synthesis of 3-Methylazetidine-1-sulfonamide

o Free Base Liberation: Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane
(DCM) and cool to 0°C. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes.

o Causality:The sulfonylation reaction requires the nucleophilic free amine. TEA is a non-
nucleophilic organic base used to neutralize the hydrochloride salt and the HCI generated
in the subsequent step.

o Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in DCM.
Add this solution dropwise to the cold 3-methylazetidine free base solution.

o Causality:Sulfamoyl chloride is a direct and reactive agent for introducing the -SO2NH:
group. The reaction is exothermic, so maintaining a low temperature is critical to prevent
side reactions and degradation.
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» Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or
LC-MS.

e Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash
with brine, dry over anhydrous sodium sulfate (Naz=S0Oa4), and concentrate under reduced
pressure.

 Purify the resulting crude product by column chromatography (silica gel, eluting with a
gradient of ethyl acetate in hexanes) to yield pure 3-Methylazetidine-1-sulfonamide.

Spectroscopic Characterization

Structural confirmation of 3-Methylazetidine-1-sulfonamide relies on a combination of
spectroscopic techniques. The expected data are summarized below.
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Technique

Expected Observations

1H NMR

- -CHs group: A doublet around 1.1-1.3 ppm. - -
CH- group (C3): A multiplet (septet or similar)
around 2.5-2.8 ppm. - -CHz- groups (C2, C4):
Two distinct multiplets in the range of 3.5-4.0
ppm, likely showing complex splitting due to
coupling with each other and the C3 proton. - -
NHz group: A broad singlet around 4.5-5.5 ppm,
whose chemical shift is dependent on

concentration and solvent.

13C NMR

- -CHs carbon: A signal around 15-20 ppm. - -
CH- carbon (C3): A signal around 30-35 ppm. - -
CH:- carbons (C2, C4): Signals in the region of
50-55 ppm. Due to the symmetry of the
sulfonamide group, the two methylene carbons

(C2 and C4) may appear as a single signal.

IR Spectroscopy

- N-H stretch: Two bands characteristic of a
primary sulfonamide (asymmetric and
symmetric stretching) around 3350 and 3250
cm~1[11][12] - C-H stretch: Aliphatic C-H
stretching just below 3000 cm~1. - S=0 stretch:
Two strong absorption bands for the sulfonyl
group (asymmetric and symmetric stretching) in
the regions of 1350-1315 cm~* and 1160-1120
cm~1. - S-N stretch: A band around 900-950

cm~L.

Mass Spectrometry (EI)

- Molecular lon (M*): A peak at m/z = 150. - Key
Fragments: Loss of the sulfonamide group (-
SO2NH2) resulting in a fragment at m/z = 70
(CaHsN™). Loss of a methyl group (-CHs) from
the parent ion leading to a fragment at m/z =
135. Cleavage of the azetidine ring would also

produce characteristic fragments.
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Chemical Reactivity and Applications

The reactivity of 3-Methylazetidine-1-sulfonamide is dominated by the interplay between the
strained four-membered ring and the electron-withdrawing N-sulfonyl group.

Ring Strain-Driven Reactions

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it
susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with
Lewis acid activation.[3] This provides a powerful synthetic route to functionalized 1,3-
aminopropanol derivatives.

Caption: Nucleophilic ring-opening of the azetidine core.

o Expert Insight: The regioselectivity of the ring-opening is an important consideration.
Nucleophilic attack will preferentially occur at the less sterically hindered methylene carbons
(C2/C4). The electron-withdrawing sulfonamide group enhances the electrophilicity of these
carbons, facilitating the reaction.

Sulfonamide Group Reactivity

The sulfonamide moiety is generally stable but offers opportunities for modification. The acidic
N-H protons can be deprotonated with a strong base to generate an anion, which can then be
alkylated or used in other coupling reactions. Furthermore, the entire N-sulfonyl group can be
cleaved under specific reductive conditions (e.g., using Red-Al or dissolving metal reduction),
revealing the secondary amine of the parent 3-methylazetidine.[13] This makes the
sulfonamide a potential "traceless" activating group.

Applications in Drug Discovery

As a building block, 3-Methylazetidine-1-sulfonamide is valuable for:

» Scaffold Hopping: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) to
improve aqueous solubility and reduce molecular weight.

o Vectorial Exit: The defined geometry of the azetidine ring allows chemists to project
substituents into specific regions of a protein's binding pocket.
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» Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other
hydrogen bond donors like amides or carboxylic acids.

Safety and Handling

3-Methylazetidine-1-sulfonamide is classified as a hazardous substance and requires careful
handling in a controlled laboratory environment.

¢ Signal Word: Warning
e Hazard Statements:

H302: Harmful if swallowed.

[¢]

o H312: Harmful in contact with skin.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H332: Harmful if inhaled.

o H335: May cause respiratory irritation.
o Precautionary Measures:[14][15]

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab
coat, and chemical safety goggles or a face shield.

o Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.

Conclusion

3-Methylazetidine-1-sulfonamide emerges as a highly functionalized and synthetically
attractive building block. Its chemical properties are defined by the inherent ring strain of the
azetidine core, which allows for controlled ring-opening reactions, and the versatile N-
sulfonamide group, which modulates reactivity and serves as a handle for further derivatization.
A clear understanding of its synthesis, spectroscopic identity, and reactivity profile, coupled with
stringent adherence to safety protocols, will enable researchers to effectively leverage this
compound in the design and discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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